5,7-Dichloroquinolin-8-yl methanesulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl methanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 5 and 7, and a methanesulfonate group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl methanesulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like methanesulfonyl chloride. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Quality control measures are implemented to ensure the product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the methanesulfonate group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
Clioquinol: A related compound with similar biological activities.
Uniqueness
5,7-Dichloroquinolin-8-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5,7-Dichloroquinolin-8-yl methanesulfonate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms, effects on various cell types, and pharmacokinetic properties.
Chemical Structure and Properties
This compound has the molecular formula C10H8Cl2N2O3S. It features a quinoline ring with chlorine substituents at the 5 and 7 positions and a methanesulfonate group at the 8 position. This structural configuration enhances its reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in the quinoline family are known for their antimicrobial properties. Studies have shown that this compound may inhibit bacterial growth effectively.
- Anticancer Potential : Similar quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds .
The mechanisms through which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that its ability to interact with cellular targets such as DNA and enzymes involved in metabolic pathways plays a crucial role. For instance, quinoline derivatives often act as enzyme inhibitors or modulators of signaling pathways associated with cell proliferation and survival .
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of related compounds. For example:
- Absorption : Following oral administration in animal models, peak plasma concentrations of metabolites were observed within hours. The pharmacokinetic parameters indicate rapid absorption and metabolism of the compound .
- Distribution : The distribution profile suggests significant bioavailability and potential accumulation in tissues over time, particularly noted in studies involving chronic administration .
Table 1: Pharmacokinetic Parameters of Related Compounds
Parameter | Value (50 mg/kg) | Value (150 mg/kg) | Value (450 mg/kg) |
---|---|---|---|
Cmax (ng/mL) | 245 | 800 | 1710 |
tmax (h) | 1 | 3 | 6 |
Half-life (h) | Not specified | Not specified | Not specified |
Case Studies
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various quinoline derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that compounds with similar structures could induce apoptosis and inhibit cell proliferation at micromolar concentrations. This suggests potential for therapeutic applications in oncology .
Properties
CAS No. |
27092-50-8 |
---|---|
Molecular Formula |
C10H7Cl2NO3S |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) methanesulfonate |
InChI |
InChI=1S/C10H7Cl2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
InChI Key |
VRFBMTMETKYFFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Origin of Product |
United States |
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